Ethyl 4-Aminophenylacetate
Description
Ethyl acetate is the acetate ester formed between acetic acid and ethanol. It has a role as a polar aprotic solvent, an EC 3.4.19.3 (pyroglutamyl-peptidase I) inhibitor, a metabolite and a Saccharomyces cerevisiae metabolite. It is an acetate ester, an ethyl ester and a volatile organic compound.
Ethyl Acetate is a natural product found in Angelica gigas, Plumeria rubra, and other organisms with data available.
Ethyl acetate is a metabolite found in or produced by Saccharomyces cerevisiae.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-3-6-4(2)5/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKOWRVHYACXOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2, Array | |
| Record name | ETHYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/665 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ETHYL ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ethyl acetate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Ethyl_acetate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022001 | |
| Record name | Ethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethyl acetate appears as a clear colorless liquid with a fruity odor. Flash point 24 °F. Less dense than water. Vapors heavier than air., Liquid; Water or Solvent Wet Solid, A clear colorless liquid with a fruity odor; [CAMEO], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless liquid, volatile at low temperatures with a fragrant, acetic, ethereal odour, Colorless liquid with an ether-like, fruity odor. | |
| Record name | ETHYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/665 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Acetic acid ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/721 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Ethyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031217 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ETHYL ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Ethyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/312/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | ETHYL ACETATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/263 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethyl acetate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0260.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
171 °F at 760 mmHg (NTP, 1992), 77.1 °C, Azeotropic mixture with water (6.1% wt/wt), bp: 70.4 °C; azeotropic mixture with water (7.8% wt/wt) and alcohol (9.0% wt/wt), bp: 70.3 °C; Slowly decomposed by moisture, then acquires acid reaction; absorbs water (up to 3.3% wt/wt), 76.50 to 77.50 °C. @ 760.00 mm Hg, 77 °C, 171 °F | |
| Record name | ETHYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/665 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ETHYL ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ethyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031217 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ETHYL ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ETHYL ACETATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/263 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethyl acetate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0260.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
24 °F (NTP, 1992), 7.2 °C, -4 °C c.c., 24 °F | |
| Record name | ETHYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/665 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethyl acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/721 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ETHYL ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ETHYL ACETATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/263 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethyl acetate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0260.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
50 to 100 mg/mL at 70 °F (NTP, 1992), In water, 8.0X10+4 mg/L at 25 °C, Very soluble in water (64 g/L at 25 °C), Miscible with ethanol, ethyl ether; very soluble in acetone, benzene, Miscible with chloroform, For more Solubility (Complete) data for ETHYL ACETATE (6 total), please visit the HSDB record page., 80 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 8.7 (poor), Slightly soluble in ethanol, ether, glycerol, fixed and volatile oils, soluble in water (1ml in 10ml), (77 °F): 10% | |
| Record name | ETHYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/665 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ETHYL ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ethyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031217 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ETHYL ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Ethyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/312/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | Ethyl acetate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0260.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.902 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9003 g/cu cm at 20 °C, DENSITY OF SATURATED AIR (AIR= 1) 1.02; CONVERSION FACTORS: 1 MG/L= 278 PPM; 1 PPM= 3.60 MG/CU M, Relative density (water = 1): 0.9, 0.894-0.898, 0.9, 0.90 | |
| Record name | ETHYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/665 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ETHYL ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ETHYL ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Ethyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/312/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | ETHYL ACETATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/263 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethyl acetate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0260.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
3.04 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.04 (Air = 1), Relative vapor density (air = 1): 3.0, 3.04 | |
| Record name | ETHYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/665 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ETHYL ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ETHYL ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ETHYL ACETATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/263 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
73 mmHg at 68 °F ; 100 mmHg at 81 °F (NTP, 1992), 93.2 [mmHg], 93.2 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 10, 73 mmHg | |
| Record name | ETHYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/665 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethyl acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/721 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ETHYL ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |
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Impurities |
In the 85-88% grade, the major constituent other than ethyl acetate is ethanol. | |
| Record name | ETHYL ACETATE | |
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Color/Form |
Clear, volatile, Colorless liquid | |
CAS No. |
141-78-6 | |
| Record name | ETHYL ACETATE | |
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Melting Point |
-118.5 °F (NTP, 1992), -83.8 °C, -83.6 °C, -84 °C, 117 °F, -117 °F | |
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Foundational Significance in Synthetic Organic Chemistry
Ethyl 4-aminophenylacetate serves as a cornerstone intermediate in synthetic organic chemistry, primarily owing to the presence of two key reactive sites: the amino group and the ester functionality. This dual reactivity allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of various organic compounds.
The synthesis of this compound itself is well-established and can be achieved through several efficient methods. A common approach involves the direct esterification of 4-aminophenylacetic acid with ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid or boron trifluoride etherate. smolecule.comprimescholars.comprepchem.com Another prevalent method is the reduction of the nitro group of ethyl 4-nitrophenylacetate, often accomplished through catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst. chemicalbook.com Microwave-assisted synthesis using lipase (B570770) enzymes like Novozyme 435 has also been reported as an efficient and environmentally friendly alternative. mdpi.comingentaconnect.comresearchgate.netresearchgate.net
Once synthesized, this compound becomes a valuable scaffold for further molecular elaboration. The primary amino group is a potent nucleophile, readily participating in a variety of bond-forming reactions. For instance, it can undergo acylation with acyl chlorides or anhydrides to form amides, a fundamental transformation in the synthesis of many biologically active molecules. smolecule.comgoogle.com It can also be subjected to nucleophilic substitution reactions with various electrophiles, enabling the introduction of diverse substituents onto the aromatic ring's amino group. nih.gov
The ester group, on the other hand, can be hydrolyzed back to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to form amides or other esters, respectively. nih.gov This flexibility allows for the sequential modification of the molecule at different positions, providing a strategic advantage in multi-step syntheses.
The utility of this compound as a synthetic building block is particularly evident in the construction of heterocyclic compounds. These cyclic structures are prevalent in many pharmaceuticals and agrochemicals. For example, it is a key component in the synthesis of pyrazole (B372694) derivatives, which are known to exhibit a wide range of biological activities, including as fungicides, insecticides, and herbicides. rdd.edu.iq Furthermore, it has been employed in the synthesis of pyrrolidine (B122466) derivatives through cyclization reactions. researchgate.net
Table 1: Common Synthetic Transformations of this compound
| Reaction Type | Reagents and Conditions | Product Type | Reference(s) |
| Esterification (Synthesis) | 4-Aminophenylacetic acid, Ethanol, Acid catalyst (e.g., H₂SO₄) | This compound | smolecule.comprimescholars.comprepchem.com |
| Reduction (Synthesis) | Ethyl 4-nitrophenylacetate, H₂, Pd/C | This compound | chemicalbook.com |
| Acylation | Acyl chlorides or Anhydrides | N-Acylated derivatives | smolecule.comgoogle.com |
| Nucleophilic Substitution | Alkyl halides, Chloro-heterocycles | N-Substituted derivatives | nih.gov |
| Hydrolysis | Acid or Base | 4-Aminophenylacetic acid | nih.gov |
| Heterocycle Formation | Diketones, etc. | Pyrazole derivatives | rdd.edu.iq |
Strategic Relevance in Medicinal Chemistry and Drug Discovery
Catalytic Hydrogenation Approaches for Amino Group Reduction
The reduction of a nitro group to an amino group is a pivotal step in the synthesis of this compound from its nitro precursor, ethyl 4-nitrophenylacetate. Catalytic hydrogenation stands out as a primary method for this transformation, offering high efficiency and selectivity under various conditions.
Palladium-Catalyzed Reductions of Nitro Phenylacetate Precursors
Palladium-based catalysts are widely employed for the hydrogenation of nitroarenes due to their exceptional activity and selectivity. iitm.ac.in The use of palladium on a carbon support (Pd/C) is a common practice for this type of reduction. libretexts.org This heterogeneous catalyst facilitates the reaction between hydrogen gas and the nitro compound, leading to the formation of the corresponding amine. The process involves the adsorption of the nitro compound and hydrogen onto the palladium surface, where the reduction takes place. libretexts.org
In a typical procedure, ethyl 4-nitrophenylacetate is dissolved in a suitable solvent, such as ethanol (B145695), and subjected to hydrogenation in the presence of a Pd/C catalyst. The reaction is generally carried out at room temperature and atmospheric or slightly elevated pressure of hydrogen. The selection of the solvent can be crucial; protic solvents like methanol (B129727) and ethanol have been shown to be effective, potentially due to their ability to improve the solubility of hydrogen. nih.gov The efficiency of the reduction can be very high, with yields often exceeding 90%.
| Catalyst System | Substrate | Product | Yield (%) | Reference |
| H₂/Pd-C | Ethyl 2-(4-acetyl-2-nitrophenyl)acetate | Ethyl 2-(4-acetyl-2-aminophenyl)acetate | 85–92% | |
| H₂/Pd-C | Ethyl 4-nitrophenylacetate | This compound | High |
This table showcases the effectiveness of Palladium-catalyzed reductions in producing amino derivatives from nitro precursors.
Exploration of Other Catalytic Systems
While palladium catalysts are highly effective, research has also explored other catalytic systems for the reduction of nitroarenes. These include other platinum group metals like platinum and rhodium, which are also excellent hydrogenation catalysts. iitm.ac.in Nickel-based catalysts, particularly Raney nickel, are also utilized for such reductions. libretexts.org
Another approach involves the use of metal-acid systems, such as iron in the presence of hydrochloric acid (Fe/HCl). This method provides an alternative to catalytic hydrogenation and can be advantageous in certain contexts. The reaction proceeds through a series of electron transfer steps involving the metal and protonation by the acid, ultimately leading to the formation of the amine.
Furthermore, the development of novel catalyst supports and the use of metal clusters are areas of active research. For instance, platinum clusters supported on nanodiamond@graphite (ND@G) have demonstrated exceptional activity for the hydrogenation of dinitroarenes, suggesting potential applicability for the synthesis of this compound. nih.gov
Biocatalytic Synthesis Routes
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, particularly lipases, have been successfully employed in the synthesis of this compound, primarily through the esterification of 4-aminophenylacetic acid.
Lipase-Mediated Esterification of Aminophenylacetic Acid
Lipases are hydrolases that can catalyze the formation of ester bonds in non-aqueous environments. mdpi.com This capability has been harnessed for the synthesis of this compound from 4-aminophenylacetic acid and ethanol. Several commercially available lipases have been screened for this reaction, with Novozym 435, an immobilized form of lipase (B570770) B from Candida antarctica, often showing the highest activity. researchgate.netingentaconnect.com
The esterification reaction is typically carried out in an organic solvent, such as toluene (B28343). researchgate.netingentaconnect.com Key parameters that influence the reaction rate and yield include temperature, catalyst loading, and the molar ratio of the reactants. Optimization of these parameters is crucial for achieving high conversion rates. researchgate.net The mechanism of lipase-catalyzed esterification involves the formation of an acyl-enzyme intermediate, followed by nucleophilic attack by the alcohol. mdpi.com
| Enzyme | Substrates | Product | Key Findings | Reference |
| Novozym 435 | 4-Aminophenylacetic Acid, Ethanol | This compound | Most active among screened lipases. | researchgate.netingentaconnect.com |
| Novozym 435 | Formic Acid, Phenethyl Alcohol | Phenethyl Formate | Optimized conditions led to 95.92% conversion. | mdpi.com |
This table highlights the application of lipases in the synthesis of esters, including the precursor to this compound.
Enzyme Engineering and Optimization for Enhanced Synthesis
To improve the efficiency and substrate scope of biocatalysts, researchers are increasingly turning to enzyme engineering. nih.gov Techniques like directed evolution and rational design can be used to create enzyme variants with enhanced stability, activity, and selectivity. mdpi.comnih.gov
For instance, the S146A variant of p-hydroxyphenylacetate 3-hydroxylase (HPAH) from Acinetobacter baumannii showed improved activity on 4-aminophenylacetic acid compared to the wild-type enzyme. nih.gov While this specific example relates to a hydroxylation reaction, it demonstrates the potential of protein engineering to tailor enzymes for specific non-natural substrates. nih.govresearchgate.net By modifying the active site of a lipase, it may be possible to enhance its affinity for 4-aminophenylacetic acid and ethanol, thereby increasing the rate of this compound synthesis. Genetic engineering techniques have opened up avenues for developing customized lipases with improved efficacy for the production of drug intermediates through greener processes. mdpi.comresearchgate.net
Microwave-Assisted Synthesis Strategies for Enhanced Efficiency
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. researchgate.net It allows for rapid and uniform heating, which can dramatically reduce reaction times and improve yields. mdpi.com
In the context of this compound synthesis, microwave assistance has been successfully applied to the lipase-mediated esterification of 4-aminophenylacetic acid. researchgate.netingentaconnect.com Studies have shown a synergistic effect between microwave irradiation and the enzymatic reaction, leading to a significant increase in the initial reaction rate compared to conventional heating. researchgate.netingentaconnect.com For example, in the synthesis of ethyl 2-(4-aminophenyl) acetate (B1210297) using Novozyme 435, the initial rate was improved by approximately 1.28 times under microwave irradiation. researchgate.net This acceleration is attributed to the efficient energy transfer from the microwaves to the solvent and reactants, leading to faster attainment of the optimal reaction temperature.
| Synthesis Method | Reactants | Catalyst | Conditions | Yield (%) | Key Advantage | Reference |
| Microwave-Assisted Esterification | 4-Aminophenylacetic Acid, Ethanol | Novozym 435 | Toluene, Microwave Irradiation | - | Significant rate enhancement | researchgate.netingentaconnect.com |
| Conventional Heating | 4-Aminophenylacetic Acid, Ethanol | Novozym 435 | Toluene, Conventional Heating | - | Slower reaction rate | researchgate.netingentaconnect.com |
| Microwave-Assisted Amide Synthesis | - | - | 100–150°C, 30–60 minutes | 85–90% | Reduced reaction time |
This table compares microwave-assisted synthesis with conventional methods, demonstrating the enhanced efficiency of the former.
The kinetic modeling of the microwave-assisted enzymatic synthesis of this compound has shown that the reaction follows a Ping-Pong bi-bi mechanism. ingentaconnect.com This understanding of the reaction kinetics allows for further optimization of the process. The application of microwave technology in biocatalytic synthesis represents a significant step towards more efficient and sustainable chemical production. mdpi.comresearchgate.net
Chemoenzymatic Synthetic Pathway Development
The integration of enzymatic catalysts into chemical synthesis, known as a chemoenzymatic approach, offers high selectivity and mild reaction conditions. A notable development in the synthesis of this compound involves the use of lipase enzymes.
Detailed Research Findings:
Researchers have successfully demonstrated the synthesis of Ethyl 2-(4-aminophenyl)acetate (B8474992) from its corresponding acid, 4-aminophenylacetic acid, utilizing lipase under microwave irradiation. mdpi.com Specifically, Novozym 435, an immobilized form of lipase B from Candida antarctica, has been identified as an effective catalyst for this esterification. mdpi.comsmolecule.com The use of an organic solvent like toluene facilitates this conversion. mdpi.com
The advantages of using immobilized enzymes such as Novozym 435 are significant. They exhibit high catalytic efficiency and stability, which allows for their recovery and reuse over multiple reaction cycles, making the process more cost-effective and environmentally friendly. nih.gov Optimization of reaction parameters, such as temperature, is crucial; for many lipase-catalyzed reactions, temperatures around 60°C are optimal to maximize yield while avoiding enzyme denaturation. nih.gov This enzymatic method stands out for its high regioselectivity, proceeding under milder conditions than many traditional chemical esterification processes. smolecule.com
Table 1: Chemoenzymatic Synthesis of this compound
| Parameter | Details | Source(s) |
|---|---|---|
| Reaction Type | Enzymatic Esterification | mdpi.comsmolecule.com |
| Starting Material | 4-Aminophenylacetic acid | mdpi.com |
| Enzyme | Novozym 435 (Immobilized Lipase) | mdpi.comsmolecule.com |
| Key Features | Microwave-assisted reaction | mdpi.com |
| Solvent | Toluene | mdpi.com |
| Advantages | High selectivity, mild conditions, reusable catalyst | smolecule.comnih.gov |
Design and Development of Novel Synthetic Routes
The quest for sustainable and green chemical manufacturing has spurred the design of new synthetic pathways for this compound. These routes range from innovative biotechnological methods to highly optimized chemical processes.
Detailed Research Findings:
A groundbreaking approach involves the fermentative production of 4-aminophenylacetate from glucose using genetically engineered Escherichia coli. researchgate.netdntb.gov.ua Scientists have constructed artificial metabolic pathways in E. coli that first convert glucose into the intermediate 4-aminophenylalanine (4-APhe) with a production yield of 17% from glucose. researchgate.net Subsequently, other engineered pathways convert 4-APhe into 4-aminophenylacetate with a high molar yield of 90%. researchgate.netdntb.gov.ua This bio-based platform represents a significant shift from petroleum-based synthesis to a renewable, microbial production method. researchgate.net
In parallel, traditional chemical syntheses have been refined for efficiency and yield. The most common and highly optimized chemical route is the catalytic hydrogenation of Ethyl 4-nitrophenylacetate . This method typically employs a palladium on activated carbon (Pd/C) catalyst. smolecule.com In a representative procedure, the reaction is carried out in methanol at room temperature under hydrogen pressure for approximately 4 hours, achieving a quantitative yield of this compound. smolecule.com This process is valued for its high efficiency and the clean conversion of the nitro group to the desired amine. smolecule.com
Table 2: Comparison of Novel Synthetic Routes for this compound
| Parameter | Fermentative Production | Catalytic Hydrogenation |
|---|---|---|
| Starting Material | Glucose | Ethyl 4-nitrophenylacetate |
| Catalyst/System | Genetically engineered E. coli | 10% Palladium on Carbon (Pd/C) with H₂ |
| Solvent | Fermentation medium | Methanol |
| Reaction Time | Not specified | ~4 hours |
| Yield | 90% molar yield (from 4-aminophenylalanine) | Quantitative |
| Key Advantage | Uses renewable feedstock (glucose) | High efficiency and quantitative yield |
| Source(s) | researchgate.netdntb.gov.ua | smolecule.com |
Chemical Transformations and Reaction Pathways of Ethyl 4 Aminophenylacetate
Ester Hydrolysis and Related Cleavage Reactions
The ester functional group in ethyl 4-aminophenylacetate is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield 4-aminophenylacetic acid and ethanol (B145695). google.com This transformation is typically carried out under acidic or basic conditions. epa.gov In an acidic environment, the reaction is catalyzed by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. epa.gov Conversely, under basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon in a process known as saponification. epa.gov The rate of hydrolysis can be influenced by temperature and the concentration of the acid or base catalyst. smolecule.com For instance, the hydrolysis of the ester can be achieved by stirring with 2N sodium hydroxide at room temperature. google.com
Enzymatic hydrolysis of esters, including those of aminophenylacetate derivatives, is also a known transformation. nih.govnih.gov Enzymes like lipases and esterases can catalyze the cleavage of the ester bond under mild conditions. nih.gov
Reactions Involving the Aromatic Primary Amine Functionality
The primary aromatic amine group is a key site for a multitude of chemical reactions, enabling the synthesis of a diverse array of derivatives.
Acylation Reactions (e.g., Amide and Carbamate (B1207046) Formation)
The amino group of this compound readily undergoes acylation to form amides. This reaction typically involves treating the amine with an acylating agent such as an acid chloride or an acid anhydride (B1165640). google.commasterorganicchemistry.comlibretexts.org For example, the reaction of this compound with acetic anhydride in ethyl acetate (B1210297) yields ethyl 4-acetylaminophenylacetate. google.com Similarly, reaction with isobutyryl chloride or n-butyryl chloride in the presence of a base like sodium hydroxide results in the formation of the corresponding N-acylated products. google.com
Carbamate formation is another important acylation reaction. This can be achieved by reacting this compound with chloroformates. For instance, treatment with phenylchloroformate in the presence of pyridine (B92270) yields 4-((phenoxycarbonyl) amino) phenylacetate (B1230308). redalyc.orgredalyc.org Carbamates are often stable compounds and are utilized in various synthetic applications. sigmaaldrich.comnih.gov
| Reagent | Product | Reaction Type |
| Acetic Anhydride | Ethyl 4-acetylaminophenylacetate | Amide Formation |
| Isobutyryl Chloride | Ethyl 4-(isobutyrylamino)phenylacetate | Amide Formation |
| n-Butyryl Chloride | Ethyl 4-(n-butyrylamino)phenylacetate | Amide Formation |
| Phenylchloroformate | 4-((Phenoxycarbonyl) amino) phenylacetate | Carbamate Formation |
Nucleophilic Substitution Reactions Utilizing the Amino Group
The amino group of this compound can act as a nucleophile in substitution reactions. nih.govnih.gov It can displace leaving groups on other molecules to form new carbon-nitrogen bonds. For example, it can react with compounds containing a suitable leaving group, such as a halogen, in the presence of a base. nih.gov These reactions are fundamental in building more complex molecular architectures. For instance, this compound has been used in nucleophilic substitution reactions with chlorinated pyrimidines to generate intermediates for the synthesis of kinase inhibitors. nih.govnih.gov
Derivatization for Prodrug Development
This compound and its derivatives are valuable scaffolds in the development of prodrugs. redalyc.org A prodrug is an inactive compound that is converted into a pharmacologically active agent in the body. The chemical functionalities of this compound allow for the attachment of promoieties that can be cleaved in vivo to release the active drug. For example, the amino group can be acylated to form amides or carbamates that are designed to be hydrolyzed under physiological conditions. redalyc.orgnih.gov This strategy can be used to improve the pharmacokinetic properties of a drug, such as its solubility, stability, or targeting to specific tissues. redalyc.org
Modifications and Functionalization of the Phenylacetate Moiety
The phenylacetate portion of this compound can also be chemically modified. The aromatic ring can undergo electrophilic substitution reactions, although the activating and ortho-, para-directing amino group often dictates the position of substitution. For instance, iodination of the aromatic ring can occur, leading to compounds like ethyl 2-(4-amino-3-iodophenyl)acetate. lookchem.com The methylene (B1212753) group adjacent to the carbonyl can also be a site for functionalization, for example, through alkylation reactions. google.com
Exploration of Complex Chemical Functionalization Strategies
More complex functionalization strategies have been employed to create novel derivatives of this compound for various applications, particularly in medicinal chemistry. nih.gov This includes multi-step synthetic sequences to build intricate molecular architectures. For example, the amino group can be used as a handle to attach larger molecular fragments through amide bond formation using coupling reagents. nih.gov The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to other amines to create a wide range of amides. nih.gov These strategies are crucial in the synthesis of targeted therapies and other advanced materials. nih.goviiarjournals.org
Applications of Ethyl 4 Aminophenylacetate As a Key Chemical Building Block
Precursor in Pharmaceutical Agent Synthesis
The unique bifunctional nature of Ethyl 4-aminophenylacetate makes it an important intermediate in the production of numerous pharmaceutical agents. smolecule.comlookchem.com It serves as a foundational component for constructing the core structures of drugs targeting a range of diseases.
This compound is a well-established intermediate in the synthesis of the disease-modifying anti-rheumatic drug (DMARD), Actarit. mdpi.comingentaconnect.comresearchgate.net Actarit is used in the management of rheumatoid arthritis, and its synthesis leverages the structure of this compound as a starting point. smolecule.com The production process involves the acylation of this compound. For instance, reacting it with isobutyryl chloride or n-butyryl chloride yields intermediates like ethyl 4-(isobutyrylamino)phenylacetate and 4-(n-butyrylamino)phenylacetate, respectively. google.com
Research has also explored more efficient and environmentally friendly methods for its synthesis. One such method involves the use of the enzyme Novozyme 435, a lipase (B570770), to catalyze the esterification of 4-aminophenylacetic acid in toluene (B28343), which can be enhanced by microwave irradiation. mdpi.comingentaconnect.com This biocatalytic approach highlights the ongoing efforts to optimize the production of this key pharmaceutical precursor. mdpi.com
| Precursor | Reagent | Product/Intermediate | Application |
| This compound | Isobutyryl chloride | Ethyl 4-(isobutyrylamino)phenylacetate | Actarit Synthesis google.com |
| This compound | n-Butyryl chloride | Ethyl 4-(n-butyrylamino)phenylacetate | Actarit Synthesis google.com |
| 4-Aminophenylacetic acid | Ethanol (B145695) (with Novozyme 435) | This compound | Actarit Synthesis ingentaconnect.com |
The scaffold of this compound is integral to the development of novel anticancer agents. Its derivatives have shown potential in inhibiting cancer cell growth. biosynth.com For example, it is used as a starting material for synthesizing pyrrolo[2,3-d]pyrimidine derivatives, which act as inhibitors for specific kinases implicated in cancer, such as the RET kinase involved in non-small cell lung cancer. nih.gov
In another approach, the compound is used to create prodrugs of established chemotherapy agents like doxorubicin (B1662922). redalyc.orgredalyc.org By conjugating doxorubicin to a carrier molecule derived from 4-aminophenylacetate, researchers aim to improve the drug's targeting to tumor cells and minimize dose-related toxic side effects. redalyc.orgredalyc.org The presence of nitro and amino groups in related phenylacetate (B1230308) structures is believed to contribute to their interactions with cellular targets, potentially leading to anticancer effects. smolecule.com
Receptor tyrosine kinases (RTKs) are crucial targets in oncology, and this compound plays a role in creating inhibitors for these enzymes. nih.govgoogle.com It is a key building block for various classes of kinase inhibitors. For example, it is used in the synthesis of pyrrolo[2,3-d]pyrimidine-based inhibitors of the RET receptor tyrosine kinase. nih.gov The synthesis involves a nucleophilic substitution reaction between 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and ethyl 2-(4-aminophenyl)acetate (B8474992) to yield a core intermediate. nih.gov
Furthermore, the compound has been utilized in the synthesis of inhibitors for FMS-like tyrosine kinase 3 (FLT3), another important target in certain types of leukemia. researchgate.net The process involves reacting ethyl 4-aminophenyl acetate (B1210297) with 4,6-dichloropyrimidine (B16783) to form a key intermediate, ethyl 2-(4-(6-chloropyrimidin-4-yl)amino)phenyl)acetate. researchgate.net Patents for other tyrosine kinase inhibitors also describe synthetic routes that utilize this compound as a starting material. google.com
A prodrug is an inactive compound that is converted into an active drug within the body. This compound and its derivatives are valuable in the design of such formulations. The goal of using a prodrug strategy is often to improve a drug's properties, such as solubility, stability, or targeted delivery.
A specific application is in cancer therapy, where doxorubicin has been linked to carrier molecules via a carbamate (B1207046) bond derived from 4-aminophenylacetate. redalyc.orgredalyc.org These prodrugs are designed to be stable at the neutral pH of blood but release the active doxorubicin in the slightly acidic environment of a tumor, thereby concentrating the therapeutic effect where it is most needed. redalyc.org The ester and amide functionalities present in derivatives of this compound are often exploited to create these cleavable linkages. ijper.org
Construction of Diverse Heterocyclic Systems
Heterocyclic compounds, which contain rings with at least one non-carbon atom, are a cornerstone of medicinal chemistry. This compound serves as a versatile precursor for constructing a variety of these ring systems.
Its utility is demonstrated in the synthesis of pyrrolo[2,3-d]pyrimidines, a class of heterocyclic compounds with significant biological activity, including kinase inhibition. nih.gov The synthesis begins with the reaction of the primary amine of this compound with a chloropyrimidine derivative. nih.gov Similarly, it is used to synthesize bioactive thiazolidinone rings through the cyclization of thiourea (B124793) intermediates. The ability to readily participate in reactions to form these complex cyclic structures makes it a valuable tool for chemists developing new therapeutic agents. chemchart.com
Synthesis of Advanced Biologically Active Scaffolds
Beyond specific drug classes, this compound is employed in the creation of novel and advanced molecular scaffolds with potential biological activity. lookchem.comgoogle.com A molecular scaffold is the core structure of a molecule to which various functional groups can be attached.
Researchers have used ethyl (4-aminophenyl)acetate in multicomponent reactions to create complex and unique fullerene derivatives. uni-halle.de This approach allows for the generation of unusual heterocyclic scaffolds attached to the fullerene cage in a single step, opening new avenues in materials science and medicinal chemistry. uni-halle.de Additionally, substituted versions of the compound, such as ethyl 3-iodo-4-aminophenylacetate, serve as versatile building blocks that can be further modified to create new molecules with desired pharmacological properties for use in pharmaceutical and agrochemical research. lookchem.com
Potential in Advanced Materials Science Research through Derivatives
This compound serves as a crucial precursor in the development of advanced materials, primarily due to its bifunctional nature. The presence of a reactive primary amine group and an ester group on a stable phenyl ring structure allows for its modification into a variety of derivatives and its incorporation into polymer chains. This versatility makes it a valuable monomer for creating high-performance polymers and specialized materials with tailored properties. Research in this area focuses on leveraging its structure to synthesize materials suitable for demanding applications.
The aromatic core of this compound is a key feature, providing rigidity and thermal stability to the backbone of polymers. Its derivatives are being explored for the synthesis of high-performance polymers such as polyamides, polyimides, and polyureas. The general strategy involves converting this compound into a diamine or diacid derivative, which can then undergo polycondensation reactions with other monomers.
For instance, research on structurally similar aromatic diamines, such as 2-(4-aminophenyl)ethylamine (B83115) (4APEA), demonstrates the potential for creating polymers with excellent thermal properties. researchgate.net When 4APEA is polymerized with various diisocyanates, it produces polyureas with high decomposition temperatures (Td10 values of 276°C and 302°C), indicating significant heat resistance. researchgate.net This suggests that derivatives of this compound could similarly be used to produce bio-aromatic polyimides and other polymers with high thermal stability, making them suitable for use as engineering plastics. researchgate.net
The synthesis of these derivatives often begins with reactions at the amine or ester group. The amine group can be acylated to form amides, as demonstrated by the reaction of this compound with n-butyryl chloride to produce 4-(n-butyrylamino)phenylacetate. google.com Such modifications can introduce new functionalities or alter the solubility and reactivity of the monomer. Furthermore, the ester group can be hydrolyzed to a carboxylic acid, creating a different reactive site for polymerization.
The compound is also a building block for creating more complex molecules with potential applications in materials science. For example, it is used as a reactant in the multi-step synthesis of N-trisubstituted pyrimidine (B1678525) derivatives. nih.gov In this process, the amine group of this compound displaces a chlorine atom on a pyrimidine ring, forming a crucial intermediate that is further modified. nih.gov This role as an intermediate highlights its utility in constructing larger, functional molecules that can be building blocks for specialized materials.
The potential extends to the field of liquid crystals (LCs). Liquid crystal monomers often feature a rigid core, such as a biphenyl (B1667301) structure, with flexible terminal groups. diva-portal.org The structure of this compound provides a foundational phenyl ring that can be elaborated upon to create novel liquid crystal materials. By synthesizing derivatives that extend the molecular structure and introduce specific functional groups, it may be possible to induce liquid crystalline phases with desired optical and electronic properties.
The following table summarizes key research findings and potential applications based on derivatives of or compounds structurally related to this compound.
| Derivative/Related Polymer | Monomers Used | Key Research Finding | Potential Application | Citation |
| Polyurea (PU-1, PU-2) | 2-(4-aminophenyl)ethylamine (4APEA), methylene (B1212753) diphenyldiisocyanate, hexamethylene diisocyanate | Resulting polymers exhibit high thermal stability with decomposition temperatures (Td10) up to 302°C. | Industrial production of heat-resistant polymer materials. | researchgate.net |
| Bio-aromatic Polyimides | 4,4'-diaminotruxillic acid (derived from a precursor synthesized using engineered E. coli) | Polycondensation leads to the formation of bio-based aromatic polyimides. | Development of biomass-derived high-performance polymers. | researchgate.net |
| N-Trisubstituted Pyrimidines | This compound, 2,4,6-trichloropyrimidine, various amines | Serves as a key intermediate in a multi-step synthesis to create complex substituted pyrimidines. | Building blocks for functional materials. | nih.gov |
| N-Acyl Derivatives | This compound, n-butyryl chloride | Facile synthesis of amide derivatives like 4-(n-butyrylamino)phenylacetate. | Modified monomers for specialty polymers. | google.com |
Pharmacological and Biological Evaluation of Ethyl 4 Aminophenylacetate Derivatives
Structure-Activity Relationship (SAR) Studies for Biological Potency
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For derivatives of ethyl 4-aminophenylacetate, these studies have been pivotal in optimizing lead compounds for various therapeutic targets.
In the development of kinase inhibitors, this compound is a key intermediate. For instance, in the creation of N-trisubstituted pyrimidine (B1678525) derivatives targeting the RET (Rearranged during Transfection) kinase, nucleophilic substitution with this compound yielded a fragment with submicromolar potency. nih.gov Further SAR studies on this scaffold revealed that substitutions at different positions on the pyrimidine ring significantly impact potency. Adding small heterocycles and substituted phenyls led to the identification of a lead compound with potent inhibition of both wild-type RET and its gatekeeper mutant. nih.gov Specifically, replacing an N-methyl pyrazole (B372694) with N,N-dimethyl-2-pyrazolylethylamine improved potency nearly eightfold. nih.gov Similarly, for pyrrolo[2,3-d]pyrimidine-based RET inhibitors, SAR analysis showed that groups like 5-tert-butylisoxazole and 3-tert-butyl-N-methyl-1H-pyrazole at one position were optimal, while changing the substitution pattern on the central phenyl ring from 1,4- to 1,3- was highly unfavorable. nih.gov
SAR studies have also guided the development of inhibitors for other enzymes. In a series of novel benzimidazoles designed as microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) inhibitors, derivatives were synthesized from 4-aminophenylacetic acid. acs.org The SAR investigation showed that increasing the size of substituents on a terminal aromatic ring improved potency. acs.org Furthermore, eliminating a linker between the benzimidazole (B57391) and phenyl groups proved beneficial for inhibitory potency, while replacing an amide bridge with bioisosteres like sulfonamide or urea (B33335) resulted in less potent compounds. acs.org For DNA gyrase inhibitors based on a 2-oxo-1,2-dihydroquinoline scaffold, SAR exploration starting from a core fragment led to a lead compound that was over 3000-fold more potent than the initial hit. acs.org The studies indicated that para-substituted derivatives, such as the one prepared from ethyl (4-aminophenyl)acetate, were significantly more potent than their meta-substituted counterparts. acs.org
Table 1: SAR Insights for this compound Derivatives This table is interactive. You can sort and filter the data.
| Target | Scaffold | Favorable Modifications | Unfavorable Modifications | Key Findings |
|---|---|---|---|---|
| RET Kinase | N-trisubstituted pyrimidine | N,N-dimethyl-2-pyrazolylethylamine substitution | - | Eightfold potency increase. nih.gov |
| RET Kinase | Pyrrolo[2,3-d]pyrimidine | 5-tert-butylisoxazole at back pocket | 1,3- substitution on central phenyl ring | Substitution pattern is critical for activity. nih.gov |
| mPGES-1 | Benzimidazole | Increased substituent size; No linker | Sulfonamide or urea bioisosteres for amide bridge | Linker and substituent size are key for potency. acs.org |
| DNA Gyrase | 2-oxo-1,2-dihydroquinoline | Para-substitution on phenyl ring | Meta-substitution on phenyl ring | Positional isomerism dramatically affects activity. acs.org |
Mechanistic Studies of Biological Target Interaction
Understanding the mechanism by which these derivatives interact with their biological targets is crucial for rational drug design. This involves studies on enzyme inhibition and receptor binding affinity.
Derivatives of this compound have been evaluated as inhibitors of several key enzyme systems.
Kinase Inhibition: A series of N-trisubstituted pyrimidine derivatives were developed as potent inhibitors of RET kinase. nih.gov A lead compound, compound 20 , was identified as a highly potent and selective inhibitor, with an IC₅₀ value of 6.20 nM against wild-type RET and 18.68 nM against the V804M mutant. nih.gov X-ray crystallography revealed that these compounds bind as type I inhibitors in a unique pose that bifurcates beneath the P-loop of the kinase. nih.gov Another study focused on pyrrolo[2,3-d]pyrimidine derivatives, identifying compound 59 as a lead with low nanomolar potency against both wild-type RET and the RET V804M mutant. nih.gov This compound was determined to be a type II inhibitor of RET. nih.gov
Cyclooxygenase (COX) and Prostaglandin Synthase Inhibition: In the pursuit of novel anti-inflammatory agents, benzimidazole derivatives were synthesized and found to be potent and selective inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1). acs.org The lead compound, 44 (AGU654) , inhibited mPGES-1 with an IC₅₀ of 2.9 nM. acs.org Importantly, it was highly selective, showing no significant inhibition of COX-1, COX-2, or 5-LOX at a concentration of 1 µM. acs.org In a different study, a series of NSAID thioester derivatives were synthesized and showed selective COX-2 inhibition, with IC₅₀ values ranging from 0.20 to 0.69 µM, while having no effect on COX-1. researchgate.net
Other Enzyme Systems: Derivatives have also been shown to target bacterial enzymes. A lead compound, 13e , from a series of 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivatives, was a potent inhibitor of E. coli DNA gyrase with an IC₅₀ value of 0.0017 µM. acs.org
Table 2: Enzyme Inhibition Data for Selected Derivatives This table is interactive. You can sort and filter the data.
| Compound | Target Enzyme | IC₅₀ | Selectivity | Source |
|---|---|---|---|---|
| Compound 20 | RET Kinase | 6.20 nM | Selective for RET | nih.gov |
| Compound 59 | RET Kinase | <10 nM | - | nih.gov |
| 44 (AGU654) | mPGES-1 | 2.9 nM | Selective over COX-1/2, 5-LOX | acs.org |
| NSAID Thioesters (e.g., 7a) | COX-2 | 0.20 µM | Selective over COX-1 | researchgate.net |
| Compound 13e | E. coli DNA Gyrase | 1.7 nM | - | acs.org |
The interaction of this compound derivatives with receptors is another key area of investigation.
Studies on Retinoic Acid Receptor-related Orphan Receptor γt (RORγt), a nuclear receptor, led to the design of allosteric inverse agonists. nih.gov Unlike typical ligands that bind to the main (orthosteric) pocket, these compounds target a distinct allosteric site. nih.gov The binding affinity of these novel derivatives was assessed using competitive cofactor recruitment assays. One isoxazole (B147169) derivative, compound 25 , showed an IC₅₀ of 117.5 nM in displacing an allosteric probe, indicating potent binding to this alternative site. nih.gov
The thermodynamic profile of ligand-receptor interactions has also been explored. For the DNA gyrase inhibitor 13e , isothermal titration calorimetry (ITC) was used to measure its binding affinity, revealing a dissociation constant (K_D) of 0.0019 µM, which correlated well with its potent enzyme inhibition. acs.org
In Vitro Cellular Activity Research (e.g., Antiproliferative Effects, Immunomodulation)
The biological effects of these derivatives are ultimately tested in cellular assays to evaluate their potential as therapeutic agents.
Antiproliferative Effects: Many derivatives have been screened for their anticancer activity. The RET kinase inhibitor, compound 20 , demonstrated potent antiproliferative activity against CCDC6-RET-driven lung cancer cells (LC-2/ad). nih.gov Similarly, the pyrrolo[2,3-d]pyrimidine-based RET inhibitor, compound 59 , showed significant growth inhibition of LC-2/ad cells with a GI₅₀ value of 0.1067 µM. nih.gov Other derivatives have been tested against a broader range of cancer cell lines. A series of NSAID thioesters displayed potent broad-spectrum antitumor activity against human liver (HepG2), breast (MCF-7), colon (HCT-116), and intestinal (Caco-2) cancer cell lines. researchgate.net Pyrimidine-based compounds have also been screened against the National Cancer Institute's 60-cancer-cell-line panel, with some showing excellent cytotoxicity. mdpi.com
Table 3: In Vitro Antiproliferative Activity of Selected Derivatives This table is interactive. You can sort and filter the data.
| Compound | Cell Line | Assay | Result | Source |
|---|---|---|---|---|
| Compound 20 | LC-2/ad (Lung Cancer) | Antiproliferation | Potent Activity | nih.gov |
| Compound 59 | LC-2/ad (Lung Cancer) | Growth Inhibition | GI₅₀ = 0.107 µM | nih.gov |
| Thioester 7a | HepG2, MCF-7, HCT-116 | Cytotoxicity (MTT) | Potent Activity | researchgate.net |
| Imidazole-pyrimidine hybrid 88 | NCI-60 Panel | Growth Inhibition | Up to 95% | mdpi.com |
Preclinical Pharmacological Studies on Derivatized Compounds
Promising candidates from in vitro studies are often advanced to preclinical animal models to assess their pharmacological effects in a living organism.
The mPGES-1 inhibitor 44 (AGU654) was evaluated in vivo in guinea pigs. Following oral administration, the compound demonstrated excellent bioavailability and was effective in a lipopolysaccharide (LPS)-induced pyresis (fever) model, showing a potent antipyretic effect. acs.org
In other preclinical research, a subset of multi-potent derivatives was tested in a rat model of rheumatoid arthritis, where they exhibited more efficient pain-relieving action than some clinically used NSAIDs. unifi.it Additionally, other derivatives designed as carbonic anhydrase inhibitors were evaluated in a rabbit model of glaucoma and showed effective lowering of intraocular pressure. unifi.it
Computational Chemistry Approaches in Research on Ethyl 4 Aminophenylacetate
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding how Ethyl 4-aminophenylacetate and its derivatives interact with protein targets.
In one study, derivatives of this compound were investigated as potential inhibitors of the RET (Rearranged during Transfection) proto-oncogene, which is implicated in certain types of cancer. nih.gov Molecular docking simulations were performed to predict the binding modes of these compounds within the ATP-binding pocket of the RET kinase domain. The results revealed key interactions, such as the formation of hydrogen bonds between the ligand and specific amino acid residues in the protein's active site, which are crucial for inhibitory activity. nih.gov
Similarly, molecular docking has been employed to study the interaction of related phenylacetate (B1230308) derivatives with other protein targets. For instance, docking calculations using AutoDock 4.2 were used to investigate the binding of ethyl phenylacetate derivatives to Candida antarctica lipase (B570770) B (CALB). conicet.gov.ar These studies identified favorable conformations of the ligands within the enzyme's active site, highlighting the interactions near the catalytic triad. conicet.gov.ar
The analysis of these interactions provides a rational basis for the observed biological activities and guides the synthesis of new compounds with improved binding affinities. The table below summarizes key aspects of molecular docking studies involving derivatives of this compound.
| Target Protein | Key Findings | Computational Tool |
| RET Kinase | Identification of hydrogen bonds anchoring the ligand in the protein pocket. | Not specified in the provided text. |
| Candida antarctica lipase B (CALB) | Two main favorable conformations in the enzymatic gorge, one near the catalytic triad. | AutoDock 4.2 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable for predicting the activity of new, unsynthesized compounds and for understanding the structural features that are important for a specific biological effect.
While specific QSAR models solely focused on this compound are not detailed in the provided search results, the principles of QSAR are widely applied to similar compounds. acs.orgdiva-portal.orgnih.gov Generally, QSAR models are developed by correlating molecular descriptors (e.g., electronic, steric, and hydrophobic properties) of a series of compounds with their measured biological activities. diva-portal.org
For example, in the broader context of drug discovery, QSAR models have been used to predict the antimalarial activity of diverse compounds targeting the Plasmodium falciparum ATP4 protein. acs.orgcam.ac.uk These models, which can be built using various machine learning algorithms like random forest and gradient boosting, help in prioritizing compounds for synthesis and testing. acs.org The development of a robust QSAR model for a series of this compound derivatives would involve synthesizing a set of analogs, measuring their biological activity, calculating relevant molecular descriptors, and then using statistical methods to build and validate a predictive model.
Molecular Dynamics Simulations for Conformational and Binding Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes of both the ligand and the protein over time, as well as the stability of their interactions.
In the study of RET inhibitors derived from this compound, MD simulations were performed to assess the stability of the interactions predicted by molecular docking. nih.gov The simulations, which were run for 1 microsecond, showed that the system quickly reached a stable state, and the key hydrogen bonds identified in the docking study were maintained throughout the simulation. nih.gov This provides strong evidence for the predicted binding mode and the stability of the ligand-protein complex. nih.gov
Similarly, MD simulations are used to assess the binding stability of other related compounds to their targets, often focusing on the persistence of hydrogen bonds between the ligand and active-site residues. These simulations offer a more realistic representation of the dynamic nature of biological systems compared to the static picture provided by molecular docking.
Computational Investigations of Reaction Mechanisms and Energetics
Computational chemistry can also be used to investigate the mechanisms and energetics of chemical reactions. This is particularly useful for understanding the synthesis and metabolism of compounds like this compound.
For instance, the potential energy surface (PES) for the aminolysis reaction of substituted ethyl phenylacetates has been studied using computational methods. conicet.gov.ar These calculations can compare the energetics of different reaction pathways, such as stepwise versus concerted mechanisms, and can also assess the effect of catalysts on the reaction. conicet.gov.ar By calculating the relative energies of reactants, transition states, and products, researchers can gain insights into the feasibility and kinetics of a reaction.
Pharmacophore Modeling and Virtual Screening for Ligand Discovery
Pharmacophore modeling is a powerful technique used in drug discovery to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) that a molecule must possess to bind to a specific target and elicit a biological response. researchgate.net This model can then be used as a 3D query to search large chemical databases for new potential ligands, a process known as virtual screening. mdpi.com
While a specific pharmacophore model for this compound is not described in the provided results, the general workflow for such a study is well-established. ucl.ac.ukresearchgate.net It typically involves:
Identifying a set of active compounds (a training set).
Generating conformations for each compound.
Aligning the molecules and identifying common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings).
Developing a pharmacophore hypothesis that encapsulates these key features. researchgate.net
Validating the model using a set of known active and inactive compounds (a test set).
Once a validated pharmacophore model is established, it can be used to screen virtual libraries of compounds to identify new molecules that fit the pharmacophore and are therefore likely to be active. This approach has been successfully used in various drug discovery projects, including the search for novel antimalarial agents. acs.orgcam.ac.uk
Advanced Analytical Techniques for Characterization and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Ethyl 4-Aminophenylacetate. Both ¹H and ¹³C NMR provide detailed information about the molecule's carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits distinct signals that correspond to each unique proton environment in the molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the signals are observed at specific chemical shifts (δ) measured in parts per million (ppm).
The ethyl ester group gives rise to a characteristic triplet at approximately 1.23 ppm, corresponding to the three protons of the methyl group (-CH₃). chemicalbook.comchemicalbook.com This triplet splitting pattern is due to the coupling with the adjacent methylene (B1212753) (-CH₂-) protons. These methylene protons, in turn, appear as a quartet around 4.11-4.12 ppm. chemicalbook.comchemicalbook.com The methylene group of the acetate (B1210297) moiety (-CH₂COO) is observed as a singlet at approximately 3.47-3.48 ppm. chemicalbook.comchemicalbook.com
The aromatic protons on the benzene (B151609) ring appear as two distinct doublets. The two protons ortho to the amino group (and meta to the CH₂COO group) resonate at approximately 6.63 ppm, while the two protons meta to the amino group (and ortho to the CH₂COO group) are found further downfield at around 7.05 ppm. chemicalbook.comchemicalbook.com The amino group (-NH₂) protons typically appear as a broad singlet around 3.60 ppm, though its chemical shift can be variable. chemicalbook.com
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -OCH₂CH₃ | ~1.23 | Triplet | 3H |
| Ar-CH₂-COO- | ~3.48 | Singlet | 2H |
| -NH₂ | ~3.60 | Broad Singlet | 2H |
| -OCH₂CH₃ | ~4.12 | Quartet | 2H |
| Aromatic H (ortho to NH₂) | ~6.63 | Doublet | 2H |
| Aromatic H (meta to NH₂) | ~7.05 | Doublet | 2H |
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Based on established chemical shift ranges and data from structurally similar compounds, the approximate chemical shifts for this compound can be predicted. The carbonyl carbon (C=O) of the ester is the most deshielded, appearing around 171 ppm. The aromatic carbons show distinct signals, with the carbon attached to the amino group (C-NH₂) appearing around 145 ppm and the carbon attached to the methylene acetate group appearing around 125 ppm. The other two aromatic carbons would appear at approximately 130 ppm and 115 ppm. The methylene carbon of the ethyl group (-OCH₂) is found around 61 ppm, the methylene carbon of the acetate group (Ar-CH₂) is at approximately 40 ppm, and the methyl carbon (-CH₃) of the ethyl group is the most shielded, appearing around 14 ppm.
| Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -OCH₂CH₃ | ~14 |
| Ar-CH₂-COO- | ~40 |
| -OCH₂CH₃ | ~61 |
| Aromatic CH (ortho to NH₂) | ~115 |
| Aromatic C (ipso to CH₂COO) | ~125 |
| Aromatic CH (meta to NH₂) | ~130 |
| Aromatic C (ipso to NH₂) | ~145 |
| -C=O | ~171 |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₁₀H₁₃NO₂), the molecular weight is 179.22 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) of 179. chemicalbook.comchemicalbook.com This peak confirms the molecular mass of the compound. The fragmentation of the molecular ion provides valuable structural information. A prominent fragmentation pathway for esters is the cleavage of the C-O bond.
The most abundant fragment ion, known as the base peak, is observed at m/z 106. chemicalbook.comchemicalbook.com This peak results from a characteristic rearrangement and cleavage process. It corresponds to the formation of a tropylium-like ion or a related stable aromatic cation after the loss of the ethoxycarbonyl group and rearrangement. Other significant fragments are also observed. For instance, a peak at m/z 133 can be attributed to the loss of the ethoxy radical (•OCH₂CH₃, 46 Da) from the molecular ion.
| m/z | Proposed Fragment Ion | Fragment Lost |
|---|---|---|
| 179 | [C₁₀H₁₃NO₂]⁺ (Molecular Ion) | - |
| 133 | [M - OCH₂CH₃]⁺ | •OCH₂CH₃ |
| 106 | [C₇H₈N]⁺ (Base Peak) | •CH₂COOCH₂CH₃ (rearrangement) |
| 77 | [C₆H₅]⁺ | •CH₂COOCH₂CH₃ and •HCN |
Chromatographic Methods for Purity Assessment, Separation, and Reaction Monitoring
Chromatographic techniques are essential for assessing the purity of this compound, separating it from reaction mixtures and byproducts, and monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a widely applicable method for the analysis of moderately polar compounds like this compound. A typical setup would involve a C18 stationary phase. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govhplc.eusielc.com To ensure sharp peaks and reproducible retention times, especially given the basic nature of the amino group, the mobile phase is often acidified with additives like formic acid, acetic acid, or trifluoroacetic acid. nih.gov Detection is commonly performed using a UV detector, set at a wavelength where the aromatic ring exhibits strong absorbance. This method is highly effective for quantifying the compound and detecting impurities.
Gas Chromatography (GC): Gas chromatography is another powerful technique for purity assessment, particularly for volatile and thermally stable compounds. The purity of commercially available this compound is often specified by GC analysis. fishersci.cathermofisher.com A common stationary phase for this type of analysis would be a non-polar or mid-polar column, such as one coated with 5% phenyl polysiloxane (e.g., DB-5 or equivalent). cabidigitallibrary.org The sample is vaporized in a heated injection port and carried through the column by an inert gas like helium. Detection is typically achieved using a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for definitive identification of the main component and any impurities. GC-MS combines the separation power of GC with the identification capabilities of MS, making it an excellent tool for detailed analysis. japsonline.com
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used for qualitatively monitoring reaction progress. A small spot of the reaction mixture is applied to a silica (B1680970) gel plate, which is then developed in a suitable solvent system, such as a mixture of ethyl acetate and hexane. The separated spots can be visualized under UV light, allowing for a quick comparison between starting materials, products, and byproducts.
| Technique | Stationary Phase | Typical Mobile Phase/Carrier Gas | Detection | Application |
|---|---|---|---|---|
| HPLC | C18 | Acetonitrile/Water or Methanol/Water (with acid) | UV | Purity assessment, Quantification |
| GC | 5% Phenyl Polysiloxane | Helium | FID, MS | Purity assessment, Impurity profiling |
| TLC | Silica Gel | Ethyl Acetate/Hexane | UV Light | Reaction monitoring |
Spectroscopic Techniques for Electronic and Vibrational Characterization
Beyond NMR and MS, other spectroscopic methods provide further insight into the electronic and vibrational properties of this compound.
Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would show several key absorption bands. A strong, sharp absorption band between 1700 and 1750 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the ester group. docbrown.info The N-H stretching vibrations of the primary amine group typically appear as two bands in the region of 3300-3500 cm⁻¹. The C-O stretching vibrations of the ester group will produce strong bands in the 1000-1300 cm⁻¹ region. docbrown.info Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ range.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is dominated by the π→π* transitions of the substituted benzene ring. The presence of the electron-donating amino group and the electron-withdrawing ethyl acetate group influences the position and intensity of the absorption maxima (λ_max). One would expect to see strong absorption bands in the ultraviolet region, typically between 200 and 400 nm. The exact λ_max can be influenced by the solvent used for the analysis.
| Spectroscopic Technique | Wavenumber (cm⁻¹)/Wavelength (nm) | Assignment |
|---|---|---|
| Infrared (IR) | 3300-3500 | N-H Stretch (Amine) |
| >3000 | Aromatic C-H Stretch | |
| 1700-1750 | C=O Stretch (Ester) | |
| 1450-1600 | Aromatic C=C Stretch | |
| 1000-1300 | C-O Stretch (Ester) | |
| UV-Visible (UV-Vis) | ~200-400 nm | π→π* Transitions (Aromatic Ring) |
Emerging Research Directions and Future Perspectives for Ethyl 4 Aminophenylacetate
Integration of Green Chemistry Principles in Synthetic Methodologies
The traditional synthesis of Ethyl 4-aminophenylacetate often involves the reduction of an ethyl 4-nitrophenylacetate precursor. A common laboratory method utilizes palladium on charcoal as a catalyst in a methanol (B129727) solvent under a hydrogen atmosphere chemicalbook.com. While effective, future research is geared towards aligning this synthesis with the twelve principles of green chemistry to enhance its environmental profile.
Key Green Chemistry Principles and their Potential Application:
Waste Prevention: Shifting from stoichiometric reagents to catalytic processes can significantly reduce waste generation.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key goal.
Less Hazardous Chemical Syntheses: Research is focused on replacing hazardous reagents and solvents with safer alternatives. For instance, exploring the use of greener solvents like ethanol (B145695) or even solvent-free reaction conditions is a promising area.
Catalysis: The use of highly efficient and selective catalysts can lead to cleaner and more energy-efficient processes. Research into novel catalytic systems, including nanocatalysts and reusable catalysts, could offer significant advantages over traditional methods.
Future synthetic methodologies for this compound are expected to incorporate these principles, leading to processes that are not only more efficient but also have a reduced environmental footprint.
Expansion of Biocatalytic Applications for Sustainable Production
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a sustainable alternative to traditional chemical synthesis. Enzymes operate under mild conditions, exhibit high selectivity, and are biodegradable, making them ideal catalysts from a green chemistry perspective.
The enzymatic synthesis of this compound has been successfully demonstrated using lipases. Specifically, Novozyme 435, an immobilized lipase (B570770) from Candida antarctica, has been shown to be an effective catalyst for the esterification of 4-aminophenylacetic acid with ethanol ingentaconnect.com. The efficiency of this biocatalytic process can be further enhanced through microwave irradiation, which has been observed to have a synergistic effect on the reaction rate ingentaconnect.com.
Advantages of Biocatalytic Synthesis of this compound:
| Feature | Description |
| Mild Reaction Conditions | Enzymatic reactions typically occur at or near room temperature and atmospheric pressure, reducing energy consumption. |
| High Selectivity | Enzymes can exhibit high chemo-, regio-, and enantioselectivity, leading to purer products and fewer byproducts. |
| Environmental Benignity | Enzymes are biodegradable and work in aqueous or benign solvent systems, minimizing environmental pollution. |
| Renewable Catalysts | Enzymes are derived from renewable resources. |
Future research in this area will likely focus on the discovery and engineering of more robust and efficient enzymes, the optimization of reaction conditions for industrial-scale production, and the development of continuous flow processes for enhanced productivity.
Rational Design of Novel Derivatives with Tailored Biological Profiles
This compound serves as a crucial building block for the synthesis of various biologically active molecules. Its chemical structure, featuring both an amine and an ester functional group, allows for diverse modifications to create derivatives with specific therapeutic properties.
A notable application of this compound is as a key intermediate in the synthesis of Actarit (4-acetylaminophenylacetic acid), an antiarthritic drug ingentaconnect.comasianpubs.orgnih.gov. The synthesis of Actarit involves the acylation of the amino group of the 4-aminophenylacetic acid moiety, which can be derived from the hydrolysis of this compound asianpubs.org.
Furthermore, research has explored the synthesis of novel derivatives with potential applications in other therapeutic areas:
Leukemia Treatment: Pyrrolo[1,2-a]quinoxaline derivatives synthesized from this compound have shown promising cytotoxic activity against myeloid and lymphoid leukemia cell lines nih.gov. The rational design of these compounds allows for the exploration of structure-activity relationships to optimize their anticancer efficacy nih.gov.
Induced Pluripotent Stem Cells (iPSCs): Thiazole derivatives incorporating the aminophenyl acetate (B1210297) moiety have been identified as potent inducers of Oct3/4, a key transcription factor in pluripotent cells nih.govresearchgate.net. This discovery opens avenues for the development of small molecules that can facilitate the generation of iPSCs for regenerative medicine nih.govresearchgate.net.
The future of this research direction lies in the use of computational modeling and high-throughput screening to rationally design and synthesize novel this compound derivatives with enhanced potency and selectivity for a wide range of biological targets.
Exploration of Broader Applications in Advanced Chemical Materials
The bifunctional nature of this compound, possessing both a primary amine and an ester group, makes it an attractive monomer for the synthesis of polymers with unique properties. The amine group can react with carboxylic acids or their derivatives to form amide linkages, while the ester group can participate in transesterification reactions.
Potential Applications in Polymer Chemistry:
Polyamides: this compound can potentially be used as a monomer in direct polycondensation reactions with dicarboxylic acids to synthesize novel polyamides scispace.com. The resulting polymers would feature aromatic rings in the backbone, which could impart high thermal stability and mechanical strength.
Poly(ester amides): The presence of both ester and amine functionalities allows for the synthesis of poly(ester amides), a class of polymers known for their biodegradability and good mechanical properties.
Potential in Functional Materials:
Organogelators: Derivatives of aromatic amino acids have been shown to act as effective organogelators, capable of forming gels in organic solvents nih.gov. Research has shown that a derivative of ethyl 4-hydroxybenzoate, which shares structural similarities with this compound, has the potential to be an effective organogelator for oil spill remediation mdpi.com. This suggests that appropriately modified derivatives of this compound could also exhibit gelation properties, opening up applications in areas such as environmental remediation and drug delivery.
Future investigations will likely focus on the synthesis and characterization of polymers and functional materials derived from this compound, exploring the relationship between their molecular structure and macroscopic properties for targeted applications in advanced materials.
Q & A
Q. What are the validated synthetic routes for Ethyl 4-Aminophenylacetate, and how can reaction yields be optimized?
this compound (CAS 5438-70-0) is typically synthesized via esterification of 4-aminophenylacetic acid. Key steps include acid-catalyzed condensation using ethanol and sulfuric acid, followed by purification via vacuum distillation or recrystallization . To optimize yields:
Q. What analytical techniques are recommended for characterizing this compound?
- NMR Spectroscopy : Confirm molecular structure using - and -NMR to verify ester and amine functional groups. For example, the ethyl ester group typically shows a triplet at δ 1.2–1.4 ppm (CH) and a quartet at δ 4.1–4.3 ppm (CH) .
- Mass Spectrometry (MS) : Use high-resolution MS to validate the molecular ion peak at m/z 179.22 (CHNO) .
- UV-Vis Spectroscopy : Detect absorbance maxima (e.g., λ ~255 nm for aromatic amines) to assess purity .
Q. What safety precautions are essential when handling this compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods to prevent inhalation of vapors, as acute toxicity (Category 4) is reported for structurally similar esters .
- Storage : Store at -20°C in airtight containers to ensure stability (≥5 years) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for this compound derivatives?
Discrepancies in NMR or MS data often arise from impurities or isomerization. Strategies include:
- Chromatographic Purification : Use column chromatography with silica gel (eluent: ethyl acetate/hexane, 1:4) to isolate pure fractions .
- Isotopic Labeling : Synthesize deuterated analogs (e.g., ethyl 4-aminophenyl-d-acetate) to distinguish overlapping signals in complex mixtures .
- Cross-Validation : Compare data with published spectra from authoritative databases (e.g., NIST Chemistry WebBook) .
Q. What experimental designs are suitable for studying the metabolic pathways of this compound in vitro?
- Hepatic Microsomal Assays : Incubate the compound with liver microsomes (e.g., rat or human) to identify phase I metabolites via LC-MS/MS .
- Probe Substrates : Co-incubate with cytochrome P450 inhibitors (e.g., ketoconazole for CYP3A4) to elucidate enzymatic involvement .
- Kinetic Analysis : Calculate Michaelis-Menten parameters (V, K) to quantify metabolic turnover rates .
Q. How can researchers mitigate byproduct formation during large-scale synthesis?
- Process Optimization : Adjust reaction temperature (e.g., 60–70°C for esterification) to suppress side reactions like amine oxidation .
- Catalyst Screening : Test alternatives to sulfuric acid (e.g., p-toluenesulfonic acid) to improve selectivity .
- In-line Monitoring : Implement FTIR or Raman spectroscopy for real-time detection of intermediates .
Q. What are the challenges in quantifying this compound in environmental samples?
- Matrix Effects : Use solid-phase extraction (SPE) with C18 cartridges to remove interfering compounds from water or soil extracts .
- Calibration Standards : Prepare isotopically labeled internal standards (e.g., -Ethyl 4-Aminophenylacetate) to correct for recovery variations .
- Detection Limits : Optimize HPLC conditions (e.g., Zorbax Eclipse Plus C18 column, 1.0 mL/min flow rate) to achieve sub-ppb sensitivity .
Methodological Considerations
Q. How should researchers design stability studies for this compound under varying pH conditions?
- Forced Degradation : Expose the compound to acidic (HCl, pH 1–3), neutral (pH 7), and alkaline (NaOH, pH 10–12) conditions at 40°C for 24–72 hours .
- Analytical Endpoints : Quantify degradation products (e.g., 4-aminophenylacetic acid) using validated HPLC methods with diode-array detection .
- Kinetic Modeling : Apply first-order decay models to estimate shelf-life under accelerated storage conditions .
Q. What statistical approaches are recommended for analyzing dose-response data in toxicological studies?
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC values .
- ANOVA with Post Hoc Tests : Compare treatment groups (e.g., control vs. 10–100 µM exposures) using Tukey’s HSD to identify significant effects .
- Uncertainty Analysis : Report 95% confidence intervals for LD values derived from probit regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
